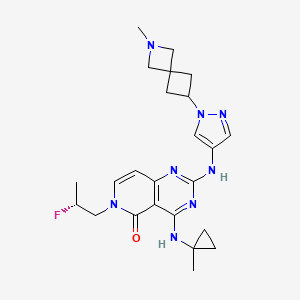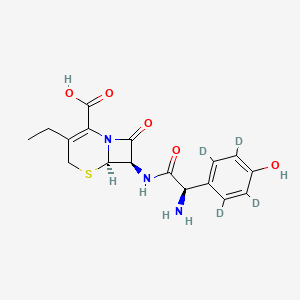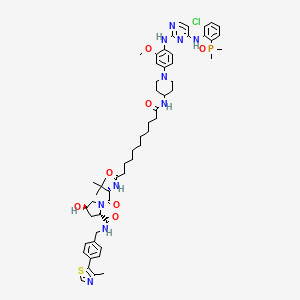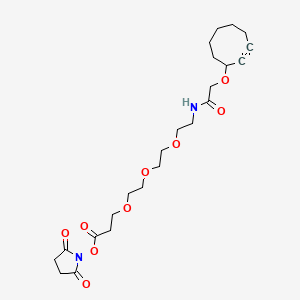
Cyclooctyne-O-amido-PEG3-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctyne-O-amido-PEG3-NHS ester is a valuable compound widely used in the biomedical industry for bioconjugation purposes. It acts as a versatile crosslinker for labeling and modification of biomolecules, such as proteins and antibodies. With its NHS ester functionality, it enables efficient and stable conjugation to primary amines. This compound finds applications in drug delivery systems, diagnostics, and targeted therapeutics, contributing to advancements in treating various diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyne-O-amido-PEG3-NHS ester involves multiple steps. The process typically starts with the preparation of cyclooctyne, which is then reacted with a PEG3 linker. The final step involves the introduction of the NHS ester group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. The specific details of the synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctyne-O-amido-PEG3-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts with primary amines to form stable amide bonds. Additionally, the cyclooctyne moiety can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used in bioconjugation .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include primary amines, azides, and various organic solvents. The reactions are typically carried out under mild conditions, often at room temperature, to preserve the integrity of the biomolecules being modified .
Major Products Formed
The major products formed from the reactions of this compound include amide-linked conjugates and triazole-linked conjugates. These products are used in various applications, including drug delivery and diagnostics .
Wissenschaftliche Forschungsanwendungen
Cyclooctyne-O-amido-PEG3-NHS ester has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the efficient and selective conjugation of biomolecules.
Biology: Employed in the labeling and tracking of proteins and nucleic acids in live cells and animals.
Medicine: Utilized in the development of targeted therapeutics and drug delivery systems.
Industry: Applied in the production of diagnostic tools and bioconjugates for various industrial applications .
Wirkmechanismus
The mechanism of action of Cyclooctyne-O-amido-PEG3-NHS ester involves its NHS ester group reacting with primary amines to form stable amide bonds. This reaction is highly efficient and specific, making it ideal for bioconjugation. The cyclooctyne moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which occur without the need for copper catalysts, thus avoiding potential biotoxicity .
Vergleich Mit ähnlichen Verbindungen
Cyclooctyne-O-amido-PEG3-NHS ester is unique due to its combination of cyclooctyne and NHS ester functionalities, which provide both efficient conjugation and bioorthogonal reactivity. Similar compounds include:
Cyclooctyne-O-NHS ester: Another cleavable linker used in antibody-drug conjugates.
Dibenzocyclooctyne (DBCO): Known for its high reaction activity in SPAAC reactions.
Aza-dibenzocyclooctyne (DIBAC): Used in bioorthogonal chemistry for efficient labeling and tracking of biomolecules .
This compound stands out due to its versatility and efficiency in bioconjugation applications, making it a valuable tool in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C23H34N2O9 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H34N2O9/c26-20(18-33-19-6-4-2-1-3-5-7-19)24-11-13-31-15-17-32-16-14-30-12-10-23(29)34-25-21(27)8-9-22(25)28/h19H,1-4,6,8-18H2,(H,24,26) |
InChI-Schlüssel |
KIKCWYVUHYCRPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


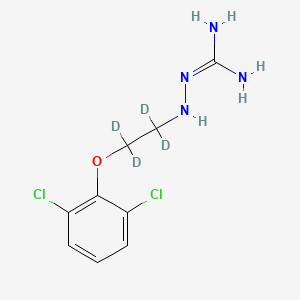
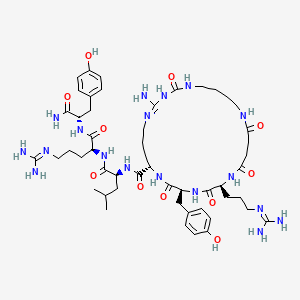
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)

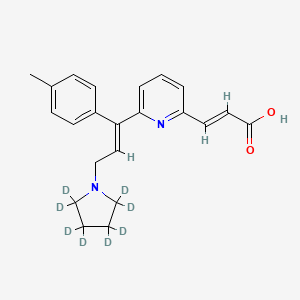
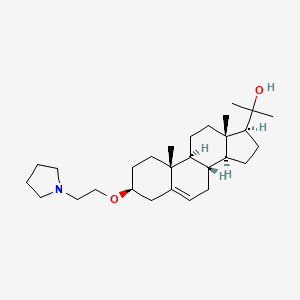
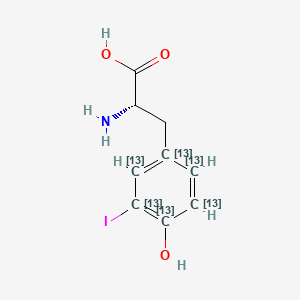

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)

